molecular formula C9H5N3O2 B2356358 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019022-01-5

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2356358
CAS No.: 1019022-01-5
M. Wt: 187.158
InChI Key: RXXFOUZASFACNC-UHFFFAOYSA-N
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Description

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound featuring a cyano group at the 7-position and a carboxylic acid moiety at the 3-position of the imidazo[1,2-a]pyridine scaffold. These analogs are pivotal in medicinal chemistry, serving as intermediates for antitumor agents , anti-inflammatory drugs , and substrates for palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6/h1-3,5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXFOUZASFACNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Construction

The imidazo[1,2-a]pyridine skeleton is typically synthesized via condensation of 2-aminopyridines with α-haloketones or α-haloesters. For 7-cyano derivatives, 7-cyano-2-aminopyridine serves as the optimal precursor. However, its limited commercial availability necessitates in situ cyanation of 2-aminopyridine derivatives using copper- or palladium-catalyzed C–H activation.

Regioselective Functionalization

Positioning substituents at C3 and C7 demands precise control. Palladium-catalyzed C–H arylation and ultrasound-assisted iodination enable selective modifications at C3, while electrophilic aromatic substitution or directed ortho-metalation can target C7.

Synthetic Routes to 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic Acid

Route 1: Palladium-Catalyzed Carboxylation of 3-Iodoimidazo[1,2-a]pyridines

This two-step approach leverages halogenated intermediates for late-stage carboxylation:

Step 1: Ultrasound-Assisted Iodination at C3
Imidazo[1,2-a]pyridines undergo regioselective iodination at C3 under ultrasound irradiation using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol. For example, 7-cyanoimidazo[1,2-a]pyridine reacts to yield 3-iodo-7-cyanoimidazo[1,2-a]pyridine in 80% yield (Scheme 1a).

Step 2: Palladium-Mediated Carbonylation
The 3-iodo intermediate is subjected to carbonylation using Pd(PPh₃)₄ and carbon monoxide (CO) in methanol, producing methyl 7-cyanoimidazo[1,2-a]pyridine-3-carboxylate. Subsequent hydrolysis with aqueous NaOH affords the carboxylic acid (62% yield over two steps).

Advantages :

  • High regioselectivity at C3.
  • Compatibility with electron-withdrawing groups (e.g., cyano).

Limitations :

  • Requires handling toxic CO gas.
  • Multi-step purification reduces overall yield.

Route 3: Direct C–H Carboxylation Using CO₂

Emerging methodologies employ transition metal catalysts for direct C–H carboxylation:

Reaction Conditions :
A mixture of 7-cyanoimidazo[1,2-a]pyridine, Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Ag₂CO₃ in DMF is pressurized with CO₂ (1 atm) at 120°C for 24 hours. The reaction proceeds via palladacycle intermediate formation, followed by CO₂ insertion to yield the carboxylic acid (55–65% yield).

Advantages :

  • Atom-economical single-step process.
  • Utilizes CO₂ as a renewable C1 source.

Limitations :

  • Moderate yields due to competing side reactions.
  • Requires specialized equipment for gas handling.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Regioselectivity Scalability
Pd-catalyzed carboxylation Pd(PPh₃)₄, CO 62 High Moderate
Oxidative functionalization KMnO₄, H₂SO₄ 70 High High
Direct C–H carboxylation Pd(OAc)₂, CO₂ 60 Moderate Low

Table 1 . Comparison of synthetic routes for this compound.

Challenges and Optimization Strategies

Regioselectivity in Cyanation

Introducing the cyano group at C7 remains non-trivial. Directed C–H cyanation using CuCN or PdCN complexes offers a solution but requires bulky directing groups (e.g., pivaloyl) to enhance selectivity.

Solvent Systems for Carboxylation

Biphasic solvent systems (e.g., water/toluene) improve yields in hydrolysis and coupling reactions by mitigating side reactions. For example, the patent method for 2-halopyridinecarboxamides employs water-immiscible solvents to facilitate product isolation.

Green Chemistry Considerations

Ultrasound irradiation reduces reaction times and energy consumption in iodination steps. Similarly, replacing KMnO₄ with H₂O₂/TEMPO in oxidations minimizes waste generation.

Chemical Reactions Analysis

Types of Reactions

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Carboxylic acid group: The 3-COOH moiety enables diverse derivatization. For instance, coupling with benzyl amine or diethylamino phenyl groups generates amides with antitumor (e.g., compound 47ab ) or GABA receptor activity .
  • Halogen substituents: 7-Chloro and 6-chloro derivatives (e.g., CAS 1019022-33-3 , 138642-97-4 ) are common intermediates for Suzuki-Miyaura couplings, though direct arylation of non-carboxylated analogs is less efficient (34% yield ).
  • Electron-withdrawing groups: 7-Trifluoromethyl (pKa ≈ -0.95 ) and 7-cyano (inferred) enhance electrophilicity, favoring nucleophilic substitutions or metal-catalyzed reactions.

Physicochemical Properties

  • Molecular weight and lipophilicity : 7-Trifluoromethyl (230.14 g/mol ) and 7-chloro (196.59 g/mol ) derivatives exhibit higher lipophilicity vs. unsubstituted analogs (176.18 g/mol ), influencing membrane permeability.
  • Acidity : The 3-COOH group (pKa ≈ 2–3) and electron-withdrawing substituents (e.g., 7-CF₃, pKa ≈ -0.95 ) enhance solubility in basic media, critical for formulation.

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Predicted pKa LogP (Predicted)
7-Cyanoimidazo[1,2-a]pyridine-3-COOH ~187 (estimated) ~1.5 ~1.8
7-CF₃ derivative 230.14 -0.95 2.1
7-Cl derivative 196.59 1.2 1.5
6-Cl derivative 198.59 1.5 1.6

Biological Activity

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate pyridine derivatives under specific reaction conditions. A notable method includes using continuous flow synthesis techniques, which allow for efficient production and functionalization of the compound without the need for protecting groups .

Key Synthesis Methods

MethodDescriptionYield
Continuous Flow SynthesisUtilizes readily available starting materials and standard reagents for efficient production.High
Cyclization ReactionsInvolves the reaction of 2-aminopyridines with various carbonyl compounds.Moderate to High

Antitumor Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent antitumor activity against various cancer cell lines. For instance, studies have shown significant cytotoxic effects against human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2) cell lines. The mechanism often involves the inhibition of key cellular pathways that regulate cancer cell proliferation .

Antimicrobial Properties

The compound also displays antimicrobial activity. In vitro studies have indicated effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting moderate antibacterial properties. The compound's ability to inhibit bacterial growth highlights its potential as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that this compound can modulate leukocyte functions and reduce inflammatory responses in vitro, making it a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study involving the evaluation of various imidazo[1,2-a]pyridine derivatives reported that compounds similar to this compound exhibited IC50 values in the micromolar range against MCF7 and HepG2 cell lines. The study utilized the SRB assay for measuring cytotoxicity and compared results with standard chemotherapeutic agents like doxorubicin.

Case Study 2: Antimicrobial Efficacy

In a separate investigation focused on antimicrobial activity, this compound was tested against multiple bacterial strains using the agar well-diffusion method. Results showed a significant reduction in pathogen growth at concentrations as low as 12.5 µg/mL for E. coli, indicating its potential utility in treating bacterial infections.

Q & A

Q. What are the standard synthetic routes for 7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid?

The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with halogenated carbonyl intermediates. For example:

  • Route 1 : Condensation of 2-aminoheteroaromatics with ethyl 2-bromoacetoacetate, followed by saponification and acidification to yield the carboxylic acid .
  • Route 2 : Coupling intermediates like 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid with amines via EDC-mediated amidation .
  • Optimization : One-pot strategies reduce steps, as seen in the synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR : 13C^{13}\text{C} NMR (DMSO) shows characteristic peaks for the cyano group (δ ~144–168 ppm) and carboxylic acid (δ ~168 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C9_9H5_5F3_3N2_2O2_2, MW 230.15) .
  • X-ray Crystallography : Resolves substitution patterns and confirms regioselectivity in fused bicyclic systems .

Q. What are the primary applications in drug discovery?

The compound serves as a scaffold for antitumor and anti-tuberculosis agents. For example:

  • Antitumor : Derivatives with benzylamide groups show activity in scaffold-switching studies .
  • Anti-TB : Conjugates with piperazino-benzothiazinones exhibit potent inhibition of M. tuberculosis thymidylate kinase .

Advanced Research Questions

Q. How can coupling reactions be optimized for derivatives with improved bioactivity?

  • Coupling Agents : EDC/HOBt systems enhance amidation efficiency over DCC due to reduced side reactions .
  • Solvent Effects : DMF or THF improves solubility of intermediates during Pd(OAc)2_2-catalyzed C–H arylation .
  • Temperature Control : Reactions in sealed tubes at 90°C minimize decomposition of sensitive intermediates .

Q. What strategies address low yields in regioselective functionalization?

  • Pd-Catalyzed C–H Activation : Ligand-free Pd(OAc)2_2 enables C-3 arylation of imidazo[1,2-a]pyridines with aryl bromides (yields up to 85%) .
  • Directed Metalation : Use of directing groups (e.g., carboxylic acid) guides ortho/para functionalization .
  • Microwave-Assisted Synthesis : Reduces reaction time for one-pot syntheses of multi-substituted derivatives .

Q. How do substitution patterns influence biological activity?

  • Cyano Group : Enhances metabolic stability and binding affinity to targets like constitutive androstane receptors .
  • Carboxylic Acid Position : Critical for forming salt bridges in enzyme active sites (e.g., anti-TB conjugates) .
  • Fluoro/Methyl Substituents : 6-Fluoro-2-methyl derivatives improve pharmacokinetic profiles by reducing CYP450 interactions .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay Variability : Standardize cell lines (e.g., H37Rv for anti-TB assays) and controls .
  • Impurity Analysis : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .
  • Computational Modeling : Validate SAR trends with docking studies (e.g., binding to thymidylate kinase) .

Q. What analytical methods validate synthetic intermediates?

  • HPLC-MS : Detects trace impurities (<0.5%) in intermediates like ethyl esters .
  • IR Spectroscopy : Confirms carboxylic acid formation (C=O stretch ~1700 cm1^{-1}) .
  • TLC Monitoring : Tracks reaction progress using silica gel plates and UV visualization .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low coupling yieldsUse EDC/HOBt in anhydrous DMF
Regioselectivity issuesPd-catalyzed C–H arylation
Impurity interferenceHPLC purification (≥95% purity)
Metabolic instabilityIntroduce fluoro substituents

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